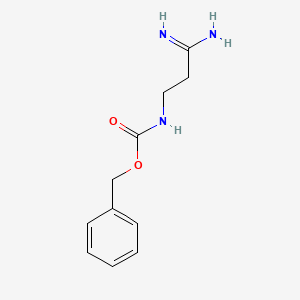
benzyl N-(2-carbamimidoylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2-carbamimidoylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-carbamimidoylethyl)carbamate typically involves the reaction of benzyl chloroformate with ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound with high purity. The use of automated reactors and real-time monitoring of reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-carbamimidoylethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include benzylamine, ethylenediamine derivatives, and various substituted carbamates .
Scientific Research Applications
Benzyl N-(2-carbamimidoylethyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-(2-carbamimidoylethyl)carbamate involves the formation of stable carbamate bonds with amines. This stability allows the compound to protect amine groups during chemical reactions, preventing unwanted side reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the ethylenediamine moiety.
N-Boc-ethylenediamine: Contains a tert-butoxycarbonyl protecting group instead of the benzyl group.
N-Cbz-ethylenediamine: Similar structure but with a different protecting group.
Uniqueness
Benzyl N-(2-carbamimidoylethyl)carbamate is unique due to its combination of the benzyl protecting group and the ethylenediamine backbone. This combination provides specific reactivity and stability, making it particularly useful in synthetic chemistry and biochemical applications .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
benzyl N-(3-amino-3-iminopropyl)carbamate |
InChI |
InChI=1S/C11H15N3O2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,12,13)(H,14,15) |
InChI Key |
AETJSDMTBGUDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















